
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine
Übersicht
Beschreibung
“2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine” is a chemical compound with the molecular formula C10H6ClFN2O . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring substituted with a chloro group, a fluorophenoxy group, and a methyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data is not available in the current literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Approaches : 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine and its derivatives can be synthesized through various methods. For example, Popova et al. (1999) discussed the synthesis of 6-fluorinated 2-methylthio-4-methylpyrimidines and their conversion to 2-chloro derivatives, highlighting the versatility of fluorinated pyrimidine compounds in chemical synthesis (Popova et al., 1999).
Chemical Reactions : The reactivity of fluoropyrimidines, including compounds similar to this compound, was studied by Brown and Waring (1974). They examined the rate constants for reactions involving fluoropyrimidines, contributing to the understanding of their chemical behavior (Brown & Waring, 1974).
Halogen Exchange in Pyridines : Schlosser and Cottet (2002) explored the halogen/halogen displacement in pyridines and other heterocycles, which can provide insights into similar reactions in pyrimidines like this compound (Schlosser & Cottet, 2002).
Medicinal Chemistry and Pharmaceutical Applications
Precursors in Drug Synthesis : Compounds similar to this compound are used as intermediates in the synthesis of drugs. For example, the synthesis of Dasatinib, an antitumor agent, involves the use of 4,6-dichloro-2-methylpyrimidine, a compound structurally related to this compound (Zang Jia-liang et al., 2009).
Antituberculous Effect : 4-Arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, derived from compounds similar to this compound, showed significant antituberculous effects, indicating their potential in medicinal chemistry (Erkin & Krutikov, 2007).
Other Applications
Nucleophilic Reactions : Studies on the reaction of heterocyclic halogeno compounds with nucleophiles can provide insights into the potential reactivity of this compound in various chemical environments (Hertog et al., 2010).
Electrolytic Reduction : Research on the electrolytic reduction of compounds such as 2-amino-4-chloropyrimidine can inform on the electrochemical properties and potential applications of this compound in various industrial processes (Sugino et al., 1957).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine” are not specified in the literature . Potential areas of interest could include exploring its biological activity, developing efficient synthesis methods, and studying its reactivity and interactions with other compounds.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-5-10(15-11(12)14-7)16-9-4-2-3-8(13)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWCRMLLMCNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



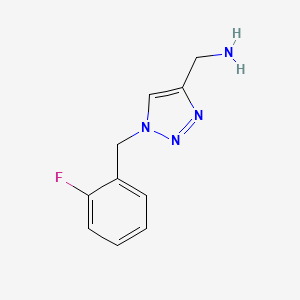
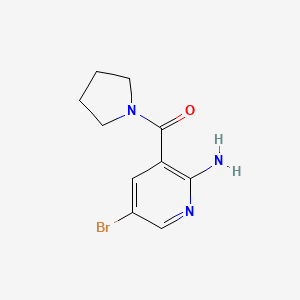
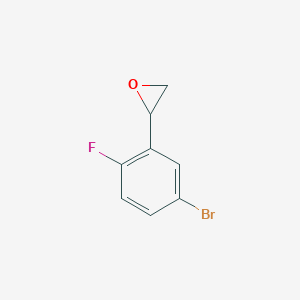
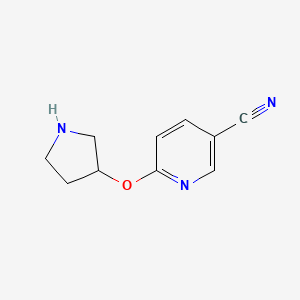
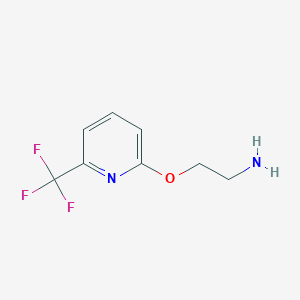
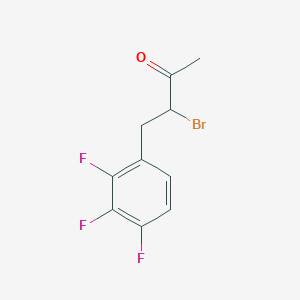
![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
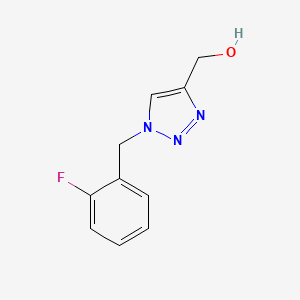


![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)
